molecular formula C12H11FN2O2 B1401126 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1344045-93-7

1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1401126
CAS No.: 1344045-93-7
M. Wt: 234.23 g/mol
InChI Key: RANDKAMJYDNFRC-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid is an organic compound that features a pyrazole ring substituted with a 4-fluorobenzyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.

    Introduction of the 4-fluorobenzyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the pyrazole intermediate.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Hydrolysis: The ester derivatives of this compound can be hydrolyzed to yield the carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Research

1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural attributes allow it to interact with biological targets effectively, making it a candidate for drugs aimed at treating inflammatory and pain conditions.

Case Study:
A study demonstrated that derivatives of this compound exhibit anti-inflammatory properties, indicating its potential in developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Agricultural Chemistry

The compound plays a crucial role in the formulation of herbicides and fungicides. Its efficacy in pest control while minimizing environmental impact makes it valuable in sustainable agricultural practices.

Data Table: Herbicidal Activity

CompoundApplicationEfficacy
This compoundHerbicideHigh
Other Pyrazole DerivativesFungicideModerate

This table illustrates the comparative efficacy of this compound against other compounds.

Material Science

In material science, this compound is explored for its properties in creating advanced materials, such as polymers and coatings. Its ability to enhance durability and resistance to environmental factors is under investigation.

Research Insight:
Recent studies have shown that incorporating this compound into polymer matrices can significantly improve thermal stability and mechanical strength, making it suitable for high-performance applications .

Biochemical Studies

The compound is also employed in biochemical research to study enzyme inhibition and receptor binding. These studies are vital for understanding biological pathways and developing new therapeutic agents.

Case Study:
Research has indicated that this compound can inhibit specific enzymes linked to disease pathways, thereby providing insights into potential drug development .

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain receptors or enzymes, while the pyrazole ring can participate in hydrogen bonding and other interactions. The carboxylic acid group may also play a role in its solubility and bioavailability.

Comparison with Similar Compounds

Similar compounds to 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid include:

    1-(4-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

    1-(4-Chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid: The chlorine substituent can alter the compound’s electronic properties and reactivity.

    1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid: The methyl group can influence the compound’s steric and electronic characteristics.

The uniqueness of this compound lies in the combination of its substituents, which confer specific chemical and biological properties that can be advantageous in various applications.

Biological Activity

1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in pharmaceutical and agricultural research due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H11_{11}FN2_2O2_2
  • SMILES : Cc1cc(nn1Cc2ccc(F)cc2)C(O)=O
  • InChIKey : IAQMWNBGGKTMPF-UHFFFAOYSA-N

Pharmacological Activities

The biological activity of this compound has been evaluated across several studies, revealing its potential in various therapeutic areas:

1. Anti-inflammatory Activity

Research indicates that compounds within the pyrazole family exhibit significant anti-inflammatory properties. For instance, derivatives similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Concentration (µM)
Dexamethasone76%86%1
Test Compound61–85%76–93%10

This data suggests that modifications to the pyrazole structure can enhance its anti-inflammatory effects, making it a candidate for further development in treating inflammatory diseases .

2. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyrazole derivatives against various bacterial strains. For example, compounds derived from pyrazole have demonstrated activity against E. coli, S. aureus, and Pseudomonas aeruginosa.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The presence of specific functional groups, such as the aliphatic amide pharmacophore, has been linked to enhanced antimicrobial efficacy .

3. Analgesic Properties

The analgesic potential of pyrazole derivatives has also been documented. Compounds similar to this compound have shown effectiveness comparable to traditional analgesics like indomethacin in various pain models.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in inflammation and pain pathways:

  • Cyclooxygenase (COX) Inhibition : Some derivatives exhibit selective inhibition of COX enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation.
  • Receptor Binding : The compound may interact with various receptors involved in pain perception, thereby modulating nociceptive signaling .

Case Study 1: Anti-inflammatory Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that modifications at the benzyl position significantly enhanced anti-inflammatory efficacy in animal models of arthritis. The lead compound showed a reduction in joint swelling comparable to established NSAIDs.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial activity of a library of pyrazole derivatives against clinical isolates of resistant bacterial strains. The results indicated that certain modifications led to improved potency against multi-drug resistant strains, highlighting the therapeutic potential of these compounds.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-5-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-8-11(12(16)17)6-14-15(8)7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANDKAMJYDNFRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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